5-(Trifluoromethyl)pyridazin-3(2H)-one

Heterocyclic Chemistry Regioselective Synthesis Agrochemical Intermediates

Procure CAS 244268-34-6 to secure the defined 5-trifluoromethyl regioisomer essential for reproducible SAR studies. Unlike 4- or 6-substituted analogs, the 5-CF₃ pyridazinone scaffold activates the 4-position for nucleophilic aromatic substitution while delivering enhanced lipophilicity and metabolic stability critical for CNS drug discovery and PPO inhibitor agrochemical programs. Literature confirms 5-CF₃ substitution is essential for carotenoid biosynthesis inhibition. Avoid synthetic route disruption—validate regioisomer identity before purchase.

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 244268-34-6
Cat. No. B021603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridazin-3(2H)-one
CAS244268-34-6
Synonyms5-(Trifluoromethyl)-2H-pyridazinone;  5-Trifluoromethylpyridazin-3-ol; 
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=C(C=NNC1=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h1-2H,(H,10,11)
InChIKeyQWZSPFRUVNDATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 244268-34-6): Heterocyclic Building Block for Herbicide and Pharmaceutical Synthesis


5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 244268-34-6) is a heterocyclic building block belonging to the pyridazinone class, characterized by a trifluoromethyl substituent at the 5-position of the pyridazine ring . With a molecular formula of C5H3F3N2O and molecular weight of 164.09 g/mol, this compound serves as a versatile intermediate in both agrochemical and pharmaceutical research programs [1]. Pyridazinone derivatives are recognized for their facile functionalization at multiple ring positions, enabling diverse derivatization strategies for drug and pesticide discovery [2]. The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated pyridazinone analogs, making this compound a strategically important scaffold for designing bioactive molecules .

Why Generic Pyridazinone Substitution Fails: The Functional Significance of 5-Position Trifluoromethylation in CAS 244268-34-6


Interchanging pyridazinone derivatives without considering substitution position and fluorination status introduces substantial synthetic and functional risk. The 5-position trifluoromethyl substitution confers distinct electronic and steric properties that dictate both downstream derivatization outcomes and ultimate biological activity . In herbicide development, trifluoromethyl substitution of pyridazinones has been directly correlated with inhibition of carotenoid biosynthesis and alterations in chloroplast membrane lipid composition—effects not observed with non-fluorinated or differently substituted analogs [1]. Furthermore, regiochemistry is critical: the 5-substituted isomer provides unique reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions compared to 4- or 6-substituted regioisomers [2]. Generic substitution without rigorous comparator validation compromises synthetic route reproducibility and may lead to inactive downstream products. The quantitative evidence below establishes the specific selection criteria that differentiate this compound from its closest analogs.

5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 244268-34-6): Quantitative Differentiators vs. Regioisomers and Non-Fluorinated Analogs


5-Trifluoromethyl vs. 4-Trifluoromethyl Pyridazinone: Regioisomeric Differentiation in Synthetic Utility

The 5-trifluoromethyl regioisomer (CAS 244268-34-6) offers distinct synthetic accessibility compared to the 4-trifluoromethyl analog (CAS 749258-95-5). While both are commercially available pyridazinone building blocks, the 5-position substitution pattern provides a unique electrophilic center at the 4-position for nucleophilic aromatic substitution reactions, whereas the 4-substituted analog requires different reaction conditions for equivalent derivatization . This positional difference directly impacts the efficiency of constructing polysubstituted pyridazinone systems via sequential nucleophilic substitution [1].

Heterocyclic Chemistry Regioselective Synthesis Agrochemical Intermediates

Trifluoromethyl vs. Non-Fluorinated Pyridazinone Scaffolds: Lipophilicity and Metabolic Stability Differentiation

The trifluoromethyl substituent in 5-(trifluoromethyl)pyridazin-3(2H)-one confers enhanced lipophilicity and metabolic stability relative to non-fluorinated pyridazin-3(2H)-one (CAS 504-30-3). The CF3 group increases calculated logP by approximately 0.8-1.2 units compared to the unsubstituted parent scaffold, improving membrane permeability potential while the strong C-F bond imparts resistance to oxidative metabolism . In structure-activity relationship studies of pyridazinone herbicides, trifluoromethyl substitution on the heterocyclic ring was required for inhibition of carotenoid biosynthesis and alteration of chloroplast membrane fatty acid composition [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Intermediate for Herbicide Development: Literature-Precedented Utility in Agrochemical Discovery Programs

5-(Trifluoromethyl)pyridazin-3(2H)-one and its derivatives are established intermediates in herbicide development programs targeting protoporphyrinogen IX oxidase (PPO) inhibition . The core 5-trifluoromethylpyridazinone scaffold has been explicitly identified in literature reviews of novel heterocyclic agrochemical discovery, alongside established herbicide classes [1]. Pyridazinone derivatives incorporating trifluoromethyl substitution have demonstrated potent PPO inhibitory activity, with optimized analogs showing herbicidal efficacy against a broad spectrum of weed species while maintaining crop selectivity [2].

Agrochemical Herbicide Discovery PPO Inhibitors

Commercial Availability and Purity Specifications: Supplier Benchmarking for CAS 244268-34-6

5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 244268-34-6) is commercially available from multiple research chemical suppliers with documented purity specifications. Bidepharm offers this compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . Leyan supplies the compound at 98% purity . Santa Cruz Biotechnology provides the compound as a pyridazinone derivative for research applications . In contrast, alternative regioisomers such as 4-(trifluoromethyl)pyridazin-3(2H)-one (CAS 749258-95-5) and 6-(trifluoromethyl)pyridazin-3(2H)-one (CAS 628332-15-0) have different commercial availability profiles and may require longer lead times or custom synthesis [1].

Chemical Procurement Purity Analysis Supplier Comparison

5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS 244268-34-6): Optimal Procurement Scenarios for Research and Industrial Applications


Agrochemical Discovery: PPO-Inhibiting Herbicide Lead Optimization Programs

This compound serves as a strategic building block for medicinal chemistry teams developing novel protoporphyrinogen IX oxidase (PPO) inhibitors for herbicidal applications [1]. The 5-trifluoromethylpyridazinone core provides a validated scaffold for systematic SAR exploration, with literature precedent demonstrating that trifluoromethyl substitution on pyridazinones is essential for achieving herbicidal activity through carotenoid biosynthesis inhibition and chloroplast membrane disruption [2]. Procurement of this specific regioisomer ensures consistency with published synthetic methodologies and biological assay conditions in agrochemical discovery programs .

Regioselective Heterocyclic Synthesis: Building Block for 4-Substituted Pyridazinone Derivatives

The 5-trifluoromethyl substitution pattern leaves the 4-position of the pyridazine ring electronically activated for nucleophilic aromatic substitution reactions, enabling efficient construction of 4,5-disubstituted pyridazinone systems [1]. This regiochemical feature makes CAS 244268-34-6 the preferred starting material for synthetic routes targeting 4-substituted-5-trifluoromethyl pyridazinone derivatives, as opposed to 4-trifluoromethyl isomers which present different reactivity profiles requiring alternative synthetic strategies [2]. Procurement of the correct regioisomer eliminates the need for protecting group strategies or circuitous synthetic routes.

Medicinal Chemistry: Fluorinated Scaffold for CNS and Anti-Inflammatory Drug Discovery

Pyridazinone derivatives are established pharmacophores in medicinal chemistry, with applications spanning anti-inflammatory, cardiovascular, and CNS-targeted therapeutics [1]. The trifluoromethyl group in 5-(trifluoromethyl)pyridazin-3(2H)-one confers enhanced blood-brain barrier permeability potential and metabolic stability, making this compound particularly suitable for CNS drug discovery programs [2]. Pyridazine-containing drugs have achieved clinical and commercial success in oncology, inflammation, and cardiovascular indications, validating the scaffold's pharmaceutical relevance .

Academic and Industrial SAR Studies: Positional Fluorination Effects on Biological Activity

For structure-activity relationship investigations examining the impact of trifluoromethyl substitution position on pyridazinone biological activity, CAS 244268-34-6 provides the defined 5-substituted comparator required for rigorous experimental design [1]. Systematic comparison with 4-trifluoromethyl (CAS 749258-95-5) and 6-trifluoromethyl (CAS 628332-15-0) analogs enables elucidation of regioisomer-dependent pharmacological effects [2]. Procurement of all three defined regioisomers from validated commercial sources ensures experimental reproducibility and enables statistically meaningful conclusions regarding positional effects on target engagement and downstream biological responses.

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